molecular formula C10H17NO B13202912 6-Methyl-6-azaspiro[4.5]decan-9-one

6-Methyl-6-azaspiro[4.5]decan-9-one

Katalognummer: B13202912
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: WQDRPKKMNUOGEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[4.5]decan-9-one typically involves the condensation of ketones and amines. One common method includes the reaction of 4-methylcyclohexanone with an amine such as 4-bromoaniline or 4-fluoroaniline in the presence of a catalyst like mercaptoacetic acid in dry benzene . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-6-azaspiro[4.5]decan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Methyl-6-azaspiro[4.5]decan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Methyl-6-azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-6-azaspiro[4.5]decan-9-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

6-methyl-6-azaspiro[4.5]decan-9-one

InChI

InChI=1S/C10H17NO/c1-11-7-4-9(12)8-10(11)5-2-3-6-10/h2-8H2,1H3

InChI-Schlüssel

WQDRPKKMNUOGEF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=O)CC12CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.